molecular formula C28H29F3N4O4 B560531 OICR-0547

OICR-0547

Cat. No.: B560531
M. Wt: 542.5 g/mol
InChI Key: RFHOOFYUTGZPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OICR-0547 is a chemical compound that serves as a negative control in scientific research. It is closely related to OICR-9429, a small-molecule antagonist of the interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins. Unlike OICR-9429, this compound does not bind to WDR5 and is used to validate the specificity of OICR-9429 in various biological assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OICR-0547 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

OICR-0547 primarily undergoes substitution reactions due to the presence of reactive functional groups. It does not participate in oxidation or reduction reactions under standard conditions .

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are typically derivatives with modified functional groups. These derivatives are used to study the structure-activity relationship of the compound .

Scientific Research Applications

OICR-0547 is widely used in scientific research as a negative control to validate the specificity of OICR-9429. Its applications include:

Mechanism of Action

OICR-0547 does not exhibit any biological activity as it does not bind to WDR5. It serves as a negative control to demonstrate that the observed effects of OICR-9429 are specific to the inhibition of WDR5-MLL interaction. The lack of binding to WDR5 ensures that this compound does not interfere with the molecular targets and pathways involved in the action of OICR-9429 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of OICR-0547

This compound is unique in its role as a negative control. Unlike OICR-9429 and MS40, which actively inhibit or degrade WDR5, this compound does not bind to WDR5. This makes it an essential tool for validating the specificity and efficacy of WDR5-targeting compounds in scientific research .

Properties

IUPAC Name

N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29F3N4O4/c29-28(30,31)23-16-26(36)32-17-22(23)27(37)33-24-15-21(4-5-25(24)35-8-12-39-13-9-35)20-3-1-2-19(14-20)18-34-6-10-38-11-7-34/h1-5,14-17H,6-13,18H2,(H,32,36)(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHOOFYUTGZPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.